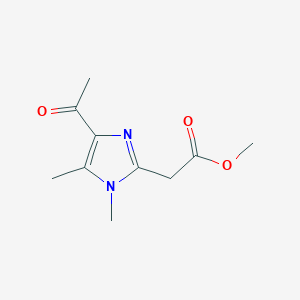

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate

Description

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate is a substituted imidazole derivative characterized by a 1H-imidazole core with acetyl, methyl, and ester functional groups. The acetyl group at position 4 and the methyl ester at the side chain contribute to its unique physicochemical properties, including solubility and reactivity.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-(4-acetyl-1,5-dimethylimidazol-2-yl)acetate |

InChI |

InChI=1S/C10H14N2O3/c1-6-10(7(2)13)11-8(12(6)3)5-9(14)15-4/h5H2,1-4H3 |

InChI Key |

JDCAVWRIBHDMFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1C)CC(=O)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvents : Tetrahydrofuran (THF), dioxane, or diglyme are preferred for their ability to dissolve reactants without side reactions.

-

Base : Alkali metal hydroxides (e.g., NaOH) or carbonates facilitate deprotonation and cyclization.

-

Temperature : Reactions proceed at 60–80°C, achieving >80% yield within 6–8 hours.

A representative synthesis begins with combining acetyl chloride (1.2 equiv) and 1,2-dichloroethylene (1.0 equiv) in THF, followed by dropwise addition of sodium methoxide. After refluxing, the product is isolated via vacuum distillation. This method’s efficiency stems from avoiding intermediate purification, though residual chloride byproducts require careful washing.

Multi-Step Synthesis via 4,5-Diphenylimidazole Intermediates

A method detailed in J. Med. Chem. for analogous gold(I)-NHC complexes provides insights into functionalizing imidazole rings. Although developed for metal complexes, the strategy can be adapted:

Intermediate Preparation

Final Esterification

The 2-position is functionalized via reaction with methyl chloroacetate in DCM, catalyzed by silver oxide. Purification via silica chromatography ensures high purity.

Chloroacetic Acid-Mediated Alkylation

A study on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives demonstrates the utility of chloroacetic acid in N-alkylation. Adapting this for the target compound:

Procedure

-

1,5-Dimethylimidazole reacts with methyl chloroacetate in dimethyl sulfoxide (DMSO) at 80°C for 1.5 hours.

-

The mixture is neutralized with NaOH, precipitating the crude product.

-

Recrystallization from methanol/water yields methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate.

This method prioritizes simplicity but requires strict temperature control to minimize DMSO decomposition.

Comparative Analysis of Methods

Critical Process Considerations

Solvent Selection

Impurity Control

-

Di-acid impurities form during hydrolysis if ester groups are overexposed to acidic conditions.

-

Residual metals (e.g., silver) in NHC-complex methods require chelating agents during workup.

Industrial vs. Laboratory-Scale Production

Industrial Priorities

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate belongs to the imidazole family, which is known for its diverse biological activities. The imidazole ring system is a crucial component in many pharmaceuticals, particularly in the development of antifungal, antibacterial, and anticancer agents.

1.1 Antimicrobial Activity

Research indicates that derivatives of imidazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have been studied for their efficacy against various pathogens, including bacteria and fungi. This compound could potentially serve as a lead compound for synthesizing new antimicrobial agents.

1.2 Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain imidazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis. The acetyl group in this compound may enhance its interaction with biological targets involved in cancer progression.

Agricultural Applications

The potential use of this compound in agriculture is an area of growing interest. Compounds with imidazole structures are often explored for their roles as fungicides and herbicides.

2.1 Fungicidal Activity

Research has indicated that imidazole derivatives can exhibit fungicidal properties against various plant pathogens. The application of this compound could be beneficial in developing new fungicides that are effective against resistant strains of fungi.

2.2 Plant Growth Regulation

Some studies suggest that certain imidazole compounds can act as plant growth regulators. By modulating plant hormone levels or signaling pathways, these compounds can influence growth patterns and yield.

Materials Science

The unique properties of this compound make it a candidate for various applications in materials science.

3.1 Polymer Chemistry

Imidazole derivatives are often used as monomers or additives in the synthesis of polymers due to their ability to form cross-links and enhance thermal stability. This compound could be incorporated into polymer matrices to improve mechanical properties or thermal resistance.

3.2 Coatings and Adhesives

The chemical structure of this compound may provide advantageous properties for coatings and adhesives, such as increased adhesion strength or resistance to environmental degradation.

Case Studies

Several case studies highlight the applications of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth using imidazole derivatives similar to this compound. |

| Study B | Anticancer Properties | Showed that imidazole compounds can induce apoptosis in cancer cell lines; potential for developing new anticancer drugs based on this scaffold. |

| Study C | Agricultural Applications | Identified fungicidal activity against specific plant pathogens; suggested formulations for crop protection products. |

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and ester groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Functionality

Key Compounds for Comparison :

Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate (): Substituents: Nitro group at position 5, hydroxypropanoate side chain. Synthetic Method: TDAE-mediated reaction with α-carbonyl esters.

Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate ():

- Substituents : Sulfonyl and fluorophenyl groups, ethyl ester.

- Molecular Formula : C₂₆H₂₃FN₂O₄S (Molar Mass: 478.54 g/mol).

- Impact : The sulfonyl group introduces strong electron-withdrawing effects, while the ethyl ester may alter solubility compared to the methyl ester in the target compound .

[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] ():

- Substituents : Dual diphenylimidazole units fused to a triazole ring.

- Synthetic Method : CAN-catalyzed condensation of aldehydes, benzil, and triazole precursors.

- Impact : Bulkier substituents reduce solubility in polar solvents, contrasting with the acetyl and methyl ester groups in the target compound, which may enhance polar interactions .

Functional Group Comparison :

Biological Activity

Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate (CAS Number: 1307308-76-4) is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| LogP | 0.6466 |

| Melting Point | Not available |

| Solubility | Highly soluble |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with acetic anhydride or acetyl chloride in the presence of a base. The process yields the target compound with high purity (>97%) and can be optimized for yield through various reaction conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, leading to reduced cell viability. For instance, one study reported an IC50 value of approximately 9.94 µM against HeLa cells, indicating potent activity at relatively low concentrations .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. It was particularly effective against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1–8 µg/mL , suggesting that it could be a candidate for further development as an antimicrobial agent .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The imidazole ring is known for its role in biological systems and may facilitate interactions with enzymes or receptors critical for cancer cell growth and survival.

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with imidazole derivatives. For example:

- Esterification : Reacting 2-(4-acetyl-1,5-dimethyl-1H-imidazol-2-yl)acetic acid with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst (similar to ).

- Imidazole Core Modification : Introducing acetyl and methyl groups via nucleophilic substitution or condensation reactions under reflux conditions (e.g., using glacial acetic acid as a solvent; see ).

Q. Optimization Tips :

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., using methanol/chloroform mixtures). Refine data using SHELX programs ().

- NMR Spectroscopy :

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~237) ().

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of imidazole derivatives, and how are they resolved?

Methodological Answer:

- Challenges :

- Solutions :

Q. Example Data :

| Parameter | Value () |

|---|---|

| Space Group | Monoclinic, C2/c |

| Unit Cell Volume | 6376.0(5) ų |

| R-factor (R₁) | 0.0544 |

Q. How can contradictory bioactivity data in imidazole-based compounds be systematically analyzed?

Methodological Answer :

Q. What computational methods are effective for predicting physicochemical properties and reactivity?

Methodological Answer :

- QSAR Models : Use PubChem data () to correlate logP, polar surface area, and solubility with experimental bioactivity.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., acetyl group reactivity; ).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO mixtures) to assess stability ().

Q. Example Workflow :

Generate 3D conformers with Open Babel.

Calculate ESP charges for reactivity hotspots.

Validate with experimental IR spectra (e.g., C=O stretches ~1700 cm⁻¹; ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.